Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate
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Overview
Description
Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate typically involves the reaction of indolizine derivatives with dioxolane compounds under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-5-(2-methyl-1,3-dioxolan-2-yl)thiophene-2-carboxylate: Another compound with a similar dioxolane moiety.
Indole derivatives: Compounds with an indole nucleus, known for their diverse biological activities.
Uniqueness
Methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate is unique due to its specific combination of the indolizine and dioxolane moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 5-(1,3-dioxolan-2-yl)indolizine-2-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-16-12(15)9-7-10-3-2-4-11(14(10)8-9)13-17-5-6-18-13/h2-4,7-8,13H,5-6H2,1H3 |
InChI Key |
UABPWFVHBKFDGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C=CC=C2C3OCCO3 |
Origin of Product |
United States |
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